molecular formula C20H20N4O5 B11305356 N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Cat. No.: B11305356
M. Wt: 396.4 g/mol
InChI Key: RGBPUSYCMOQKFG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide: is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the reaction of hydrazine derivatives with carbonyl compounds.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Acetylation: The final step involves the acetylation of the triazine derivative to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl group, resulting in the formation of amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation reactions.

Major Products:

    Oxidation: Hydroxyl derivatives of the original compound.

    Reduction: Amine or alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.

    Textile: It can be used as a dye or dye intermediate in the textile industry.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
  • N-(2,4-dimethoxyphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
  • N-(2,4-dimethoxyphenyl)-2-[5-(4-nitrophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Uniqueness: The unique combination of the triazine ring and methoxy groups in N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. The presence of multiple methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide

InChI

InChI=1S/C20H20N4O5/c1-27-14-6-4-13(5-7-14)17-11-21-24(20(26)23-17)12-19(25)22-16-9-8-15(28-2)10-18(16)29-3/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

RGBPUSYCMOQKFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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